MRE-269-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MRE-269, also known as ACT-333679, is the active form of the prodrug Selexipag . It is a potent and selective agonist for the human IP receptor . Unlike the PGI2 analogues, beraprost and iloprost, MRE-269 lacks high affinity for the EP3 receptor .
Molecular Structure Analysis
The molecular structure of MRE-269 has been analyzed using cryo-electron microscopy (cryo-EM) structures of the human IP-Gs complex bound with two anti-PAH drugs, treprostinil and MRE-269 . These structures revealed distinct features governing IP ligand binding, receptor activation, and G protein coupling .
Physical and Chemical Properties Analysis
MRE-269 is a white to light brown powder . It is soluble in DMSO at 2 mg/mL when warmed . The molecular formula of MRE-269 is C25H29N3O3, and its molecular weight is 419.52 .
作用机制
安全和危害
属性
CAS 编号 |
1265295-15-5 |
---|---|
分子式 |
C₂₅H₂₁D₈N₃O₃ |
分子量 |
427.57 |
同义词 |
2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-acetic-d8 Acid; [4-[(5,6-Diphenylpyrazinyl)(1-methylethyl)amino]butoxy]-acetic-d8 Acid; _x000B_2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic-d8 Acid; _x000B_ACT 333679-d8; [4-[(5,6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。